N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S/c25-18(20-12-1-4-15-16(9-12)29-11-28-15)22-5-7-23(8-6-22)19-21-14-3-2-13(24(26)27)10-17(14)30-19/h1-4,9-10H,5-8,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMENMXDSBGEJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines elements from benzodioxole and thiazole moieties. The molecular formula is , with a molecular weight of approximately 345.37 g/mol. The presence of functional groups such as nitro and piperazine enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including compounds structurally related to this compound. For instance, derivatives were shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, with IC50 values suggesting significant efficacy. In one study, a related compound demonstrated an IC50 of 0.68 µM against α-amylase while exhibiting low cytotoxicity towards normal cell lines (IC50 > 150 µM) .
Anticancer Activity
The anticancer properties of similar benzodioxole derivatives have also been investigated. A study reported that compounds with structural similarities exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 to 65 µM . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of the compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Interaction with specific receptors or signaling pathways can lead to altered cellular responses, particularly in cancer cells.
Study 1: In Vivo Antidiabetic Effects
In an in vivo study using streptozotocin-induced diabetic mice, a related benzodioxole derivative was administered at various doses. The results indicated a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, demonstrating the compound's potential as an antidiabetic agent .
Study 2: Cytotoxicity Assessment
A series of cytotoxicity assays were conducted on cancer cell lines to evaluate the safety profile of related compounds. The findings revealed that while some derivatives demonstrated potent anticancer activity, they maintained a favorable safety profile against normal cells .
Comparison with Similar Compounds
Structural Analog 1: 1-(5-(5-Nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine Derivatives
Example Compound : 1-(2-nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (6a) .
- Key Features :
- Replaces the benzothiazole with a 1,3,4-thiadiazole ring, which is less planar but retains nitro-substituted aromaticity.
- Piperazine is functionalized with a nitrobenzyl group instead of a benzodioxole carboxamide.
- Implications: Thiadiazole derivatives often exhibit higher metabolic resistance but reduced solubility compared to benzothiazoles.
Structural Analog 2: ASN90 ((S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide)
- Key Features :
- Shares the benzodioxole and piperazine motifs but links them via an ethyl spacer rather than a carboxamide.
- Incorporates a thiadiazole-acetamide group instead of nitrobenzothiazole.
- Implications :
Structural Analog 3: N-(1,3-Benzodioxol-5-yl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide
- Key Features :
- Replaces the nitrobenzothiazole with a furan-2-ylmethyl group and substitutes carboxamide with carbothioamide .
- Furan substituents can introduce reactivity concerns (e.g., oxidation) but improve ligand efficiency in some cases .
Comparative Analysis Table
Research Findings and Trends
- Nitro Groups: The 6-nitrobenzothiazole in the target compound likely improves redox activity and target binding compared to non-nitro analogs like ASN90 .
- Piperazine Linkers : Carboxamide-functionalized piperazines (target compound) exhibit better solubility than carbothioamide or alkyl-substituted variants .
- Benzodioxole vs. Benzothiazole : Benzodioxole enhances metabolic stability, while benzothiazole contributes to planar stacking interactions in biological targets .
Q & A
Q. Q1. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via multi-step nucleophilic coupling and cyclization reactions. Key steps include:
- Core intermediate formation : Condensation of 6-nitrobenzo[d]thiazol-2-amine with piperazine derivatives under reflux in acetic acid buffered with sodium acetate (6–9 hours, monitored by TLC) .
- Carboxamide coupling : Reaction of the intermediate with benzo[d][1,3]dioxol-5-yl isocyanate in anhydrous dioxane, using NaH for amide protection and nucleophilic substitution .
- Purification : Recrystallization from dioxane or column chromatography (e.g., dichloromethane/ethyl acetate gradients) to achieve >95% purity .
Q. Optimization Tips :
Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Methodological Answer :
- Spectroscopy :
- Chromatography :
Q. Q3. What in vitro biological screening protocols are recommended for evaluating its bioactivity?
Methodological Answer :
- Cytotoxicity Assays :
- Enzyme Inhibition :
Advanced Research Questions
Q. Q4. How can structural modifications enhance its Topoisomerase I inhibitory activity?
Methodological Answer :
- Pharmacophore Modeling :
- Piperazine flexibility: Rigidifying the piperazine ring (e.g., spiro-fused derivatives) improves binding to Arg364 and Asp533 residues (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for parent compound) .
- Substituent effects: Electron-withdrawing groups on benzodioxole enhance π-π stacking with DC112 nucleotide .
Q. Q5. How should researchers resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer :
- Data Normalization :
- Mechanistic Studies :
Q. Q6. What computational strategies validate its molecular interactions with Topoisomerase I?
Methodological Answer :
- Docking Protocols :
- MD Simulations :
Q. Q7. How can structural analogs be designed to mitigate metabolic instability?
Methodological Answer :
- Metabolite Identification :
- Stabilization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
